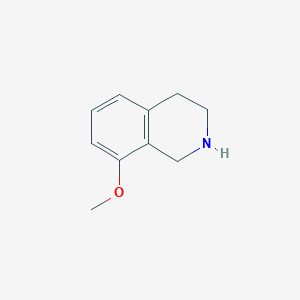

8-Methoxy-1,2,3,4-tetrahydroisoquinoline

Overview

Description

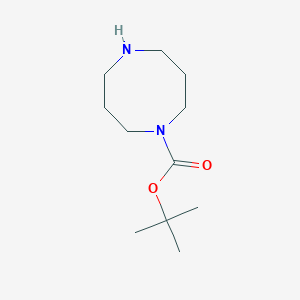

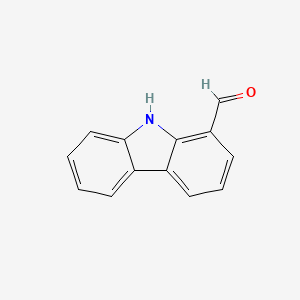

8-Methoxy-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that contains a tetrahydroisoquinoline core structure and a methoxy group attached to the 8th carbon atom . It has been studied for its potential pharmacological activities, including its ability to act as a dopamine D2 receptor agonist .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has been a topic of interest in medicinal chemistry . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis

The molecular formula of this compound is C10H13NO . It contains a tetrahydroisoquinoline core structure with a methoxy group attached to the 8th carbon atom .Chemical Reactions Analysis

The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical And Chemical Properties Analysis

This compound has a molecular weight of 163.22 . It is a powder with a melting point of 38-39°C . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications

Synthesis and Pharmacological Evaluation

Dopamine Antagonists : 8-Methoxy-1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated for their potential as dopamine antagonists. These compounds, including 8-(methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, were found to be dopamine antagonists in vitro. However, their potential as antipsychotic agents was not substantiated in vivo compared to standard neuroleptic agents (Ellefson, Prodan, Brougham, & Miller, 1980).

Antitumor Activity : Certain derivatives, such as methoxy-8H-dibenzo[a,g]isoquinolin-8-ones and their acetoxy derivatives, have been synthesized and tested for cytostatic activity using mammary tumor cells. A tetramethoxy derivative demonstrated significant inhibition of cell proliferation (Weimar, Angerer, & Wiegrebe, 1991).

Synthesis Methods and Chemical Studies

Dynamic Kinetic Resolution : Enantiomeric 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, useful in nuclear receptor modulator synthesis, was produced via Candida antarctica lipase B-catalysed hydrolysis, demonstrating efficient dynamic kinetic resolution (Forró, Megyesi, Paál, & Fülöp, 2016).

Efficient Synthesis Methods : New syntheses have been developed for 8-methoxytetrahydroisoquinoline derivatives, highlighting efficient methods for introducing methyl substituents into tetrahydroisoquinolines (O'brien, Teitel, & Brossi, 1972).

Chemical Rearrangements : Studies on methoxy-substituted 1-(α-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinolines have shown rearrangements under specific conditions, yielding different benzazepine derivatives (McMahon, Thornber, & Ruchirawat, 1982).

Potential Therapeutic Applications

Inhibition of Calcium Channels : An 8-methoxytetrahydroisoquinoline derivative was identified as a novel orally active small-molecule N-type calcium channel blocker without CYP inhibition liability, showing efficacy in a rat model of neuropathic pain (Ogiyama et al., 2015).

PDE4 Inhibitors : Tetrahydroisoquinoline derivatives with a 7-(cyclopentyloxy)-6-methoxy ring have been designed as potential phosphodiesterase type 4 (PDE4) inhibitors, showing good selectivity and inhibitory activity (Song et al., 2015).

Bradycardic Agents : 1-Oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline analogues have been synthesized and evaluated as specific bradycardic agents with I(f) channel inhibitory activity, showing potent activity in rats with minimal influence on blood pressure (Kubota et al., 2003).

Mechanism of Action

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which 8-methoxy-1,2,3,4-tetrahydroisoquinoline belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Related compounds such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1metiq) have been shown to inhibit monoamine oxidase (mao), scavenge free radicals, and antagonize the glutamatergic system . These actions may contribute to neuroprotective effects in the central nervous system .

Biochemical Pathways

Related compounds like 1metiq have been shown to inhibit the formation of 3,4-dihydroxyphenylacetic acid and shift dopamine catabolism toward comt-dependent o-methylation . This suggests that this compound may also influence dopamine metabolism and other related biochemical pathways.

Result of Action

Related compounds like 1metiq have been implicated in complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system .

Action Environment

It is known that the compound should be stored at a temperature of 4 degrees celsius to maintain its stability .

Safety and Hazards

The safety information for 8-Methoxy-1,2,3,4-tetrahydroisoquinoline includes avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future directions of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline research could involve the development of novel THIQ analogs with potent biological activity . The C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions has been a recent advancement . The strong acids and elevated temperatures used in the Pomeranz–Fritsch cyclization step can be replaced by a combination of silyl triflate and a sterically encumbered pyridine base .

properties

IUPAC Name |

8-methoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-4-2-3-8-5-6-11-7-9(8)10/h2-4,11H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYNNZSFJBDSPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10513737 | |

| Record name | 8-Methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34146-68-4 | |

| Record name | 8-Methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.